((2R,3S,4R,5S)-3,4-Dihydroxy-5-(1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)tetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate
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Overview
Description
1-Methylpseudouridine-5’-triphosphate is a modified nucleotide used primarily in the synthesis of messenger RNAs (mRNAs). This compound is known for its ability to reduce immunogenic responses and enhance the translational efficiency of mRNAs, making it a valuable tool in the fields of synthetic biology and mRNA-based therapeutics .
Preparation Methods
The synthesis of 1-Methylpseudouridine-5’-triphosphate involves several steps. The starting material, pseudouridine, undergoes methylation to form 1-methylpseudouridine. This intermediate is then phosphorylated to produce the triphosphate form. The reaction conditions typically involve the use of enzymes such as T7 RNA Polymerase for incorporation into mRNAs . Industrial production methods focus on maintaining high purity and consistency, often employing good manufacturing practices (GMP) to ensure the quality of the final product .
Chemical Reactions Analysis
1-Methylpseudouridine-5’-triphosphate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the triphosphate group can be replaced by other nucleophiles.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The triphosphate group can be hydrolyzed to form the corresponding monophosphate and diphosphate derivatives.
Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methylpseudouridine-5’-triphosphate has a wide range of scientific research applications:
Mechanism of Action
The primary mechanism by which 1-Methylpseudouridine-5’-triphosphate exerts its effects is through its incorporation into mRNA. This modification enhances the stability of the mRNA and reduces its immunogenicity, leading to increased protein expression. The compound achieves this by altering the secondary structure of the mRNA, making it less recognizable to the immune system . Additionally, it can influence the fidelity of mRNA translation, potentially leading to more accurate protein synthesis .
Comparison with Similar Compounds
1-Methylpseudouridine-5’-triphosphate is often compared to other modified nucleotides such as pseudouridine and 5-methylcytidine. While all these compounds are used to reduce immunogenicity and enhance mRNA stability, 1-Methylpseudouridine-5’-triphosphate is unique in its ability to significantly enhance protein expression and reduce immune responses more effectively . Similar compounds include:
Properties
CAS No. |
1428903-59-6 |
---|---|
Molecular Formula |
C10H17N2O15P3 |
Molecular Weight |
498.17 g/mol |
IUPAC Name |
[[(2R,3S,4R,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxopyrimidin-5-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N2O15P3/c1-12-2-4(9(15)11-10(12)16)8-7(14)6(13)5(25-8)3-24-29(20,21)27-30(22,23)26-28(17,18)19/h2,5-8,13-14H,3H2,1H3,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19)/t5-,6-,7-,8+/m1/s1 |
InChI Key |
OLRONOIBERDKRE-XUTVFYLZSA-N |
Isomeric SMILES |
CN1C=C(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Canonical SMILES |
CN1C=C(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
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